

Spectroscopic Profile of 1-Chloro-3-fluoroisopropanol: A Technical Guide

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Compound of Interest

Compound Name: **1-Chloro-3-fluoroisopropanol**

Cat. No.: **B128799**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-chloro-3-fluoroisopropanol** (CAS No. 453-11-2). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-chloro-3-fluoroisopropanol**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~ 4.6 - 4.8	ddt	1H	$J(H,F) \approx 47$ Hz, $J(H,H) \approx 6$ Hz, $J(H,H) \approx 4$ Hz	H-3 (CHF)
~ 4.1 - 4.3	m	1H	-	H-2 (CHOH)
~ 3.7 - 3.9	m	2H	-	H-1 (CH ₂ Cl)
~ 2.5 - 3.5	d (broad)	1H	$J(H,H) \approx 5$ Hz	OH

Note: Chemical shifts and coupling constants are estimates and can vary based on solvent and experimental conditions. The multiplicity "ddt" for H-3 arises from coupling to the fluorine atom and the two diastereotopic protons on C-2. The methine and methylene protons will form a complex multiplet system.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Coupling to Fluorine	Assignment
~ 81 - 85	d, $^1J(C,F) \approx 170$ -180 Hz	C-3 (CHF)
~ 68 - 72	d, $^2J(C,F) \approx 20$ -25 Hz	C-2 (CHOH)
~ 45 - 49	d, $^3J(C,F) \approx 5$ -10 Hz	C-1 (CH ₂ Cl)

Note: The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (1J). Two- and three-bond couplings to fluorine will also be observed with smaller coupling constants.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad, Medium-Strong	O-H stretch (alcohol)
3000 - 2850	Medium	C-H stretch (alkane)
1470 - 1430	Medium	C-H bend (scissoring)
1150 - 1050	Strong	C-O stretch (secondary alcohol)
1100 - 1000	Strong	C-F stretch
800 - 600	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (Electron Ionization) Fragments

m/z	Possible Fragment	Notes
112/114	[C ₃ H ₆ ClFO] ⁺	Molecular ion peak (M ⁺), showing isotopic pattern for Chlorine (approx. 3:1 ratio).
93/95	[C ₂ H ₄ ClFO] ⁺	Loss of CH ₂ OH radical.
79	[C ₃ H ₆ FO] ⁺	Loss of Cl radical.
63	[C ₂ H ₄ FO] ⁺	Loss of CH ₂ Cl radical.
49/51	[CH ₂ Cl] ⁺	Chloromethyl cation, showing isotopic pattern for Chlorine.
45	[C ₂ H ₅ O] ⁺	Loss of CH ₂ F and Cl.
33	[CH ₂ F] ⁺	Fluoromethyl cation.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These should be adapted as necessary for the specific instrumentation and sample available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical structure and connectivity of **1-chloro-3-fluoroisopropanol**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-chloro-3-fluoroisopropanol** into a clean, dry vial.
 - Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - Gently swirl the vial to ensure the sample is fully dissolved.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup (Example for a Bruker 400 MHz Spectrometer):
 - Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment (e.g., 'zg30').
 - Set the spectral width to approximately 12 ppm, centered around 6 ppm.
 - Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
 - Set the relaxation delay (d1) to at least 1 second.
- ^{13}C NMR Acquisition:

- Use a standard proton-decoupled pulse program (e.g., 'zgpg30').
- Set the spectral width to approximately 220 ppm, centered around 110 ppm.
- Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Set a relaxation delay of 2 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1-chloro-3-fluoroisopropanol**.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
 - Record a background spectrum of the empty ATR accessory to account for atmospheric CO_2 and H_2O .
- Sample Analysis:
 - Place a small drop of neat liquid **1-chloro-3-fluoroisopropanol** directly onto the ATR crystal.

- If using a solid sample, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-chloro-3-fluoroisopropanol**.

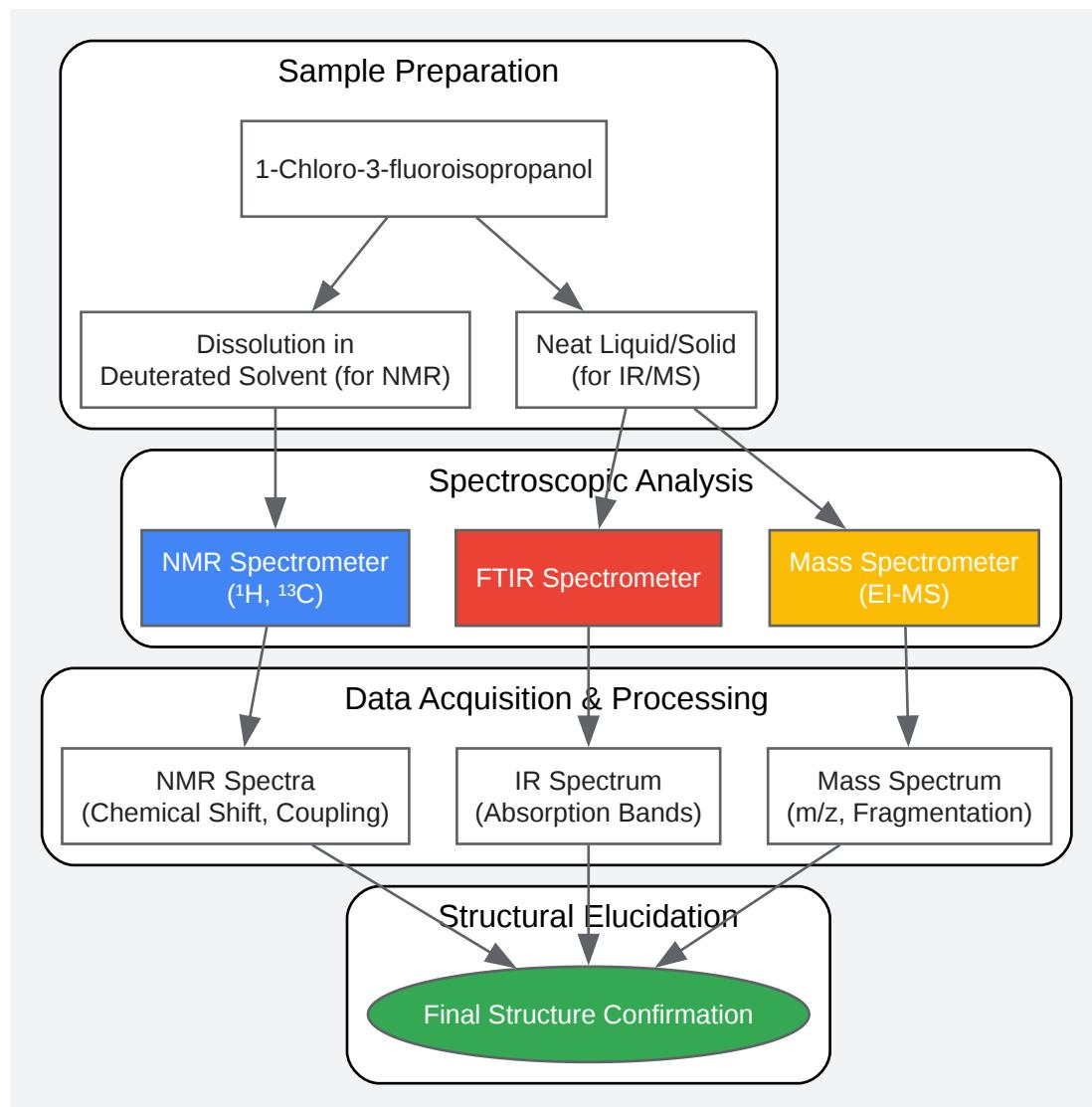
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - The compound must be volatile to be analyzed by EI-MS. Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
 - For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.
 - For GC-MS, a dilute solution of the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment.

- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
 - Identify the molecular ion peak and analyze the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-chloro-3-fluoroisopropanol**.



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Caption: Workflow for spectroscopic analysis of **1-chloro-3-fluoroisopropanol**.

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